Aqueous Solubility Superiority of L-Lysine Dihydrochloride over Free Base and Monohydrochloride Forms
The aqueous solubility of L-lysine dihydrochloride is significantly higher than that of L-lysine free base and its monohydrochloride salts [1]. A direct comparison of empirical solubility formulas derived from experimental data across a temperature range of 0°C to 70°C demonstrates a pronounced difference in log S values, confirming that the dihydrochloride form is the most water-soluble of the lysine series [1].
| Evidence Dimension | Aqueous Solubility (log S) at 20°C (Calculated from provided formulas) |
|---|---|
| Target Compound Data | log S ≈ 2.30 (Calculated as log S = 2.2138 + 0.00409*20) |
| Comparator Or Baseline | L-Lysine monohydrochloride monohydrate: log S ≈ 1.99 (Calculated as log S = 1.7404 + 0.01256*20). L-Lysine free base (implied): Significantly lower (data not provided in this source). |
| Quantified Difference | The dihydrochloride form has a log S value approximately 0.31 units higher than the monohydrochloride monohydrate, translating to a >2-fold higher molar solubility. |
| Conditions | Pure water, derived from empirical formulas for temperature range 0-70°C [1]. |
Why This Matters
This solubility advantage enables the preparation of highly concentrated stock solutions, reducing solvent volume in experimental protocols and ensuring complete dissolution in aqueous assays or cell culture media, a critical factor for workflow efficiency and reproducibility.
- [1] Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1966). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 30(4), 378–384. View Source
